molecular formula C8H10BrN3O B13687844 1-(3-Bromo-4-methoxyphenyl)guanidine

1-(3-Bromo-4-methoxyphenyl)guanidine

Cat. No.: B13687844
M. Wt: 244.09 g/mol
InChI Key: AMROWPUVAAVPSA-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their significant roles in various biological processes and their presence in many natural products and pharmaceuticals. The compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a guanidine moiety.

Preparation Methods

The synthesis of 1-(3-Bromo-4-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-methoxyaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . This strategy provides a straightforward and efficient route to diverse guanidines with high yields.

Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines . This method is advantageous due to its mild reaction conditions and high efficiency.

Chemical Reactions Analysis

1-(3-Bromo-4-methoxyphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. . This compound may exert its effects through similar mechanisms, targeting enzymes and receptors involved in neurotransmission and muscle function.

Comparison with Similar Compounds

1-(3-Bromo-4-methoxyphenyl)guanidine can be compared with other guanidine derivatives such as:

    1-(3-Chloro-4-methoxyphenyl)guanidine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromo-4-hydroxyphenyl)guanidine: Features a hydroxy group instead of a methoxy group.

    1-(3-Bromo-4-methylphenyl)guanidine: Contains a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)guanidine

InChI

InChI=1S/C8H10BrN3O/c1-13-7-3-2-5(4-6(7)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

AMROWPUVAAVPSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=C(N)N)Br

Origin of Product

United States

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